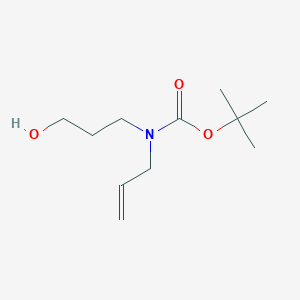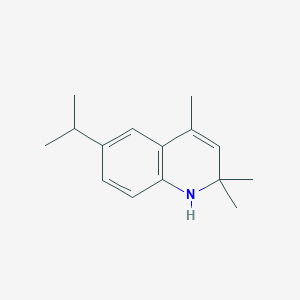
6-Isopropyl-2,2,4-trimethyl-1H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-2,2,4-trimethyl-1H-quinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2,2,4-trimethyl-1H-quinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a general method for synthesizing quinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of heterogeneous catalysts to improve yield and efficiency. For example, NaHSO4·SiO2 has been used as a reusable catalyst in the synthesis of quinoline derivatives . This method is cost-effective and environmentally benign, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Isopropyl-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Bromine in nitrobenzene can be used for bromination reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines.
Aplicaciones Científicas De Investigación
6-Isopropyl-2,2,4-trimethyl-1H-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their use in antimalarial drugs, and similar compounds are being explored for other therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-2,2,4-trimethyl-1H-quinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, quinoline derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
2,4,6-Trimethylquinoline: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness
6-Isopropyl-2,2,4-trimethyl-1H-quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. This makes it a valuable compound for research and industrial applications where specific reactivity and properties are desired.
Propiedades
Fórmula molecular |
C15H21N |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-6-propan-2-yl-1H-quinoline |
InChI |
InChI=1S/C15H21N/c1-10(2)12-6-7-14-13(8-12)11(3)9-15(4,5)16-14/h6-10,16H,1-5H3 |
Clave InChI |
YQUFLVWOPAIRRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=C(C=C2)C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



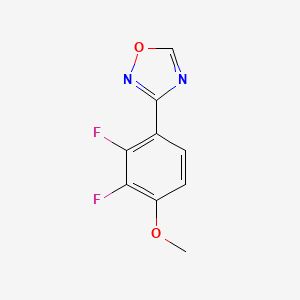
![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
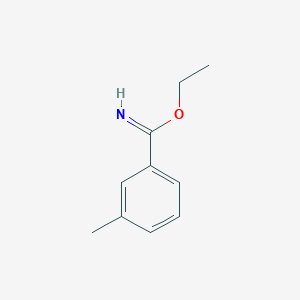
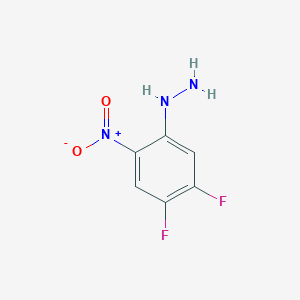

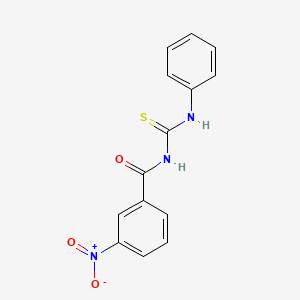
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
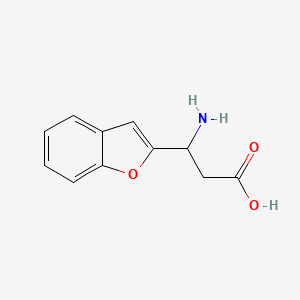
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)
